molecular formula C13H16N2O2S B5106650 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide

Cat. No.: B5106650
M. Wt: 264.35 g/mol
InChI Key: LJXQOQMBVSYKJA-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide is a synthetic organic compound that belongs to the class of amides. It features a thiazole ring and a phenoxy group, which are common motifs in medicinal chemistry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions.

    Formation of the Amide Bond: The final step involves coupling the thiazole derivative with a carboxylic acid or its derivative to form the amide bond.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and phenoxy groups.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide would depend on its specific biological target. Generally, compounds with thiazole and phenoxy groups can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide: Lacks the methyl group on the phenoxy ring.

    N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-chlorophenoxy)propanamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide is unique due to the presence of both the thiazole ring and the 2-methylphenoxy group, which may confer specific biological activities or chemical properties not found in similar compounds.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles is recommended.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-5-3-4-6-11(9)17-10(2)12(16)15-13-14-7-8-18-13/h3-6,10H,7-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXQOQMBVSYKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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